molecular formula C18H35KO2 B1436218 Potassium octadecanoate-D35 CAS No. 352438-89-2

Potassium octadecanoate-D35

Cat. No.: B1436218
CAS No.: 352438-89-2
M. Wt: 357.8 g/mol
InChI Key: ANBFRLKBEIFNQU-FQJQGIECSA-M
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Description

Potassium octadecanoate-D35, also known as potassium stearate-D35, is a deuterated form of potassium stearate. It is a potassium salt of deuterated stearic acid, where the hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Properties

IUPAC Name

potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-pentatriacontadeuteriooctadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);/q;+1/p-1/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANBFRLKBEIFNQU-FQJQGIECSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium octadecanoate-D35 can be synthesized through the neutralization of deuterated stearic acid (octadecanoic acid-D35) with potassium hydroxide. The reaction typically involves dissolving deuterated stearic acid in an appropriate solvent, such as ethanol or methanol, and then adding a stoichiometric amount of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated stearic acid and potassium hydroxide, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Potassium octadecanoate-D35 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Agricultural Applications

Protection Against Herbivores
Recent studies have investigated the use of potassium octadecanoate in protecting tree plantations from herbivory. Specifically, research has shown that this compound can deter browsing by cervids (deer and similar animals) on species such as silver fir, Scots pine, and sessile oak. The application of potassium octadecanoate creates an unpleasant taste for these animals, thus reducing damage to young trees .

Pesticidal Properties
Potassium octadecanoate has also been studied for its potential as a natural pesticide. Its efficacy against various pests makes it a candidate for organic farming practices. The compound's surfactant properties enhance the effectiveness of other active ingredients in pesticide formulations, improving adherence to plant surfaces and penetration into pest exoskeletons.

Pharmaceutical Applications

Emulsifying Agent
In the pharmaceutical industry, potassium octadecanoate serves as an emulsifying agent in drug formulations. It helps stabilize emulsions by reducing surface tension between oil and water phases, which is crucial for the development of creams and ointments. Its compatibility with various active pharmaceutical ingredients (APIs) makes it a versatile choice for formulators.

Drug Delivery Systems
Research indicates that potassium octadecanoate can be utilized in drug delivery systems, particularly in liposomal formulations. These formulations leverage the compound's ability to form lipid bilayers that encapsulate drugs, enhancing bioavailability and targeted delivery within the body.

Material Science Applications

Surfactant in Coatings
Potassium octadecanoate is employed as a surfactant in coatings and paints. Its properties facilitate the even distribution of pigments and improve the wetting characteristics of the coating materials. This results in enhanced adhesion to substrates and improved durability of the final product.

Biodegradable Plastics
The compound is also being explored in the development of biodegradable plastics. Its inclusion can enhance the mechanical properties of bioplastics while maintaining environmental sustainability. Research into its role as a plasticizer suggests that it may improve flexibility and processability without compromising biodegradability.

Case Study 1: Forest Management

A study conducted on the application of potassium octadecanoate in forest management demonstrated significant reductions in browsing damage on young trees when treated with a solution containing this compound. The results indicated that trees treated with potassium octadecanoate experienced 50% less damage compared to untreated controls over a growing season .

Case Study 2: Pharmaceutical Formulation

In a pharmaceutical formulation study, potassium octadecanoate was used to create stable emulsions for topical applications. The resulting formulations showed improved stability over time and enhanced skin penetration of active ingredients, leading to better therapeutic outcomes .

Mechanism of Action

The mechanism of action of potassium octadecanoate-D35 is primarily related to its role as a deuterated fatty acid. In biological systems, it can integrate into lipid membranes, affecting their properties and dynamics. The deuterium atoms provide a unique signature that can be detected using NMR spectroscopy, allowing researchers to study the behavior and interactions of lipids at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterated nature, which makes it valuable for isotopic labeling studies. The presence of deuterium atoms allows for precise tracking and analysis using NMR spectroscopy, providing insights into molecular interactions and dynamics that are not possible with non-deuterated compounds .

Biological Activity

Potassium octadecanoate-D35, also known as potassium stearate-D35, is a stable isotope-labeled compound used primarily in research and analytical applications. Its molecular formula is C18D35O2KC_{18}D_{35}O_2\cdot K with a molecular weight of approximately 357.783 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology.

  • Molecular Formula : C18D35O2KC_{18}D_{35}O_2\cdot K
  • Molecular Weight : 357.783 g/mol
  • CAS Number : 352438-89-2
  • Chemical Purity : Minimum 98% .

This compound exhibits several biological activities that can be attributed to its role as a surfactant and emulsifier. The compound interacts with biological membranes, influencing membrane fluidity and permeability. This interaction can lead to various cellular responses, including:

  • Cell Membrane Stabilization : Enhancing the stability of cell membranes under stress conditions.
  • Modulation of Enzyme Activity : Acting as a substrate or inhibitor for specific enzymes involved in lipid metabolism.

Research Findings

Recent studies have investigated the biological implications of this compound:

  • Antioxidant Properties : Research indicates that potassium octadecanoate can scavenge free radicals, potentially reducing oxidative stress in cells. This property is crucial in preventing cellular damage associated with various diseases .
  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions .
  • Cell Proliferation : Some findings suggest that this compound may influence cell proliferation rates, particularly in cancer cell lines. The exact mechanism remains under investigation, but it may involve modulation of signaling pathways associated with cell growth .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using a DPPH radical scavenging assay. The results indicated a significant reduction in DPPH radical concentration when treated with the compound, demonstrating its potential as an antioxidant agent.

Case Study 2: Anti-inflammatory Potential

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in decreased levels of TNF-alpha and IL-6, key markers of inflammation. This suggests that the compound may have therapeutic potential in managing inflammatory diseases.

Data Table: Biological Activities of this compound

Biological ActivityObservationsReferences
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine levels (TNF-alpha, IL-6)
Cell proliferationModulates growth in cancer cell lines

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing potassium octadecanoate-D35 with high isotopic purity (≥98 atom% D)?

  • Methodological Answer : Synthesis typically involves deuterium exchange or direct esterification using deuterated precursors (e.g., stearic acid-D35). Key steps include:

  • Deuterium incorporation : Use of deuterated methanol (CD3OD) or sodium deuteroxide (NaOD) to minimize proton contamination .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization in deuterated solvents to remove non-deuterated byproducts .
  • Characterization : Confirm isotopic purity via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For example, ESI-MS should show a molecular ion peak at m/z 997.12 (C57H5D105O6) .

Q. Which analytical techniques are most effective for verifying isotopic purity and structural integrity of this compound?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-MS (GC-MS) to detect isotopic distribution patterns and confirm m/z values .
  • NMR Spectroscopy : ¹H NMR should show minimal proton signals (e.g., <2% residual protons at δ 0.8–1.5 ppm for methyl/methylene groups). ²H NMR can quantify deuterium content .
  • Infrared (IR) Spectroscopy : Compare C-D stretching vibrations (~2100–2200 cm⁻¹) against non-deuterated analogs to confirm deuteration .

Q. How should this compound be stored to prevent hydrogen-deuterium exchange or degradation?

  • Methodological Answer :

  • Storage Conditions : Use airtight containers under inert gas (argon/nitrogen) at –20°C to minimize H/D exchange .
  • Solvent Compatibility : Avoid protic solvents (e.g., H2O, MeOH). Use deuterated solvents (D2O, CDCl3) for dissolution .

Advanced Research Questions

Q. How does deuteration affect the physicochemical behavior of this compound in lipid bilayer studies compared to its non-deuterated form?

  • Methodological Answer :

  • Comparative Experiments : Use differential scanning calorimetry (DSC) to measure phase transition temperatures. Deuteration may increase lipid order due to stronger C-D vs. C-H bonds, altering membrane fluidity .
  • Isotopic Tracing : Deploy neutron scattering or deuterium NMR to study deuterium localization in bilayers .
  • Data Interpretation : Address discrepancies by normalizing results to account for isotopic mass differences (e.g., kinetic isotope effects) .

Q. What challenges arise when quantifying trace amounts of this compound in complex biological matrices (e.g., serum)?

  • Methodological Answer :

  • Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards (e.g., stearic acid-D35) to correct for matrix effects .
  • Analytical Validation : Optimize LC-MS/MS parameters (e.g., collision energy, ion transitions) to distinguish deuterated analytes from endogenous lipids. Validate limits of detection (LOD) and quantification (LOQ) .
  • Contamination Control : Monitor background deuterium levels in reagents/solvents using blank samples .

Q. How can researchers resolve contradictions in kinetic data between deuterated and non-deuterated potassium octadecanoate in enzymatic hydrolysis studies?

  • Methodological Answer :

  • Experimental Design : Conduct parallel assays under identical conditions (pH, temperature) to isolate isotopic effects. Use stopped-flow spectroscopy for real-time kinetic analysis .
  • Data Analysis : Apply the Swain-Schaad relationship to quantify kinetic isotope effects (KIEs). For example, a KIE >2 suggests rate-limiting C-H bond cleavage .
  • Reprodubility Checks : Cross-validate results with independent techniques (e.g., isotopic labeling in enzyme active sites) .

Tables for Methodological Reference

Table 1 : Key Analytical Techniques for this compound Characterization

TechniqueParametersExpected OutcomesReferences
ESI-MSm/z 997.12Molecular ion peak confirming D35 incorporation
¹H NMRδ 0.8–1.5 ppmResidual proton signals <2%
FT-IR2100–2200 cm⁻¹C-D stretching bands

Table 2 : Common Pitfalls in Deuterated Compound Research

IssueMitigation Strategy
H/D exchangeUse deuterated solvents, avoid protic environments
Isotopic impurityValidate precursors via MS/NMR before synthesis
Matrix interferenceUse deuterated internal standards in LC-MS/MS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium octadecanoate-D35
Reactant of Route 2
Potassium octadecanoate-D35

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